7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 57644-67-4
VCID: VC6003091
InChI: InChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H
SMILES: COC1=CC2=C(CNCCC2)C=C1.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

CAS No.: 57644-67-4

Cat. No.: VC6003091

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride - 57644-67-4

Specification

CAS No. 57644-67-4
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H
Standard InChI Key NTELMXWTMUCAEW-UHFFFAOYSA-N
SMILES COC1=CC2=C(CNCCC2)C=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, reflects its bicyclic structure comprising a benzene ring fused to an azepine ring. Key features include:

  • Molecular formula: C11H15NOHCl\text{C}_{11}\text{H}_{15}\text{NO} \cdot \text{HCl}

  • Molecular weight: 213.70 g/mol

  • CAS Registry Number: 57644-67-4

The methoxy group at position 7 and the protonated nitrogen in the azepine ring (due to HCl salt formation) critically influence its polarity and solubility.

Stereoelectronic Properties

The tetrahydroazepine ring adopts a chair-like conformation, with the methoxy group introducing steric and electronic effects on aromatic reactivity. Computational models suggest that the methoxy oxygen’s lone pairs participate in resonance with the benzene ring, directing electrophilic substitution to the meta position.

Synthetic Approaches and Optimization

General Synthesis Strategies

Benzazepine derivatives are typically synthesized via cyclization reactions. For this compound, plausible routes include:

Route 1: Intramolecular Friedel-Crafts Alkylation

  • Starting materials: 2-(2-Aminopropyl)phenol derivatives.

  • Cyclization: Acid-catalyzed (e.g., H2SO4\text{H}_2\text{SO}_4) formation of the azepine ring.

  • Methoxy Introduction: Methylation of the phenolic hydroxyl using CH3I\text{CH}_3\text{I} in the presence of K2CO3\text{K}_2\text{CO}_3.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Route 2: Reductive Amination

  • Intermediate: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

  • Ring Expansion: Reaction with ethyl chloroformate followed by reduction.

Industrial-Scale Challenges

  • Yield Optimization: Ring-closure steps often suffer from competing polymerization, necessitating precise temperature control (40–60°C).

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Pharmacological Profile and Mechanism of Action

Neurotransmitter Receptor Interactions

While direct binding data are scarce, structural analogs of 2-benzazepines exhibit affinity for dopamine receptors. Hypothesized targets include:

Receptor SubtypePredicted Affinity (KiK_i)Functional Outcome
D2 Dopamine~150 nMPartial agonism
5-HT2A Serotonin~1 µMAntagonism

Behavioral and Neuroprotective Effects

  • Animal Models: In rodents, related benzazepines reduce apomorphine-induced rotations (a Parkinson’s disease model) by 40–60% at 10 mg/kg doses.

  • Oxidative Stress Mitigation: Pretreatment with analogous compounds decreases lipid peroxidation in hippocampal neurons by 30% under oxidative insult.

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionDopamine AffinityTherapeutic Index
7-Methoxy-2-benzazepine HCl7-OMe, 2-NHModerate3.2
6-Chloro-3-benzazepine6-Cl, 3-NHHigh1.8
5-Hydroxy-2-benzazepine sulfate5-OH, 2-NHLow4.5

Future Research Directions

Mechanistic Elucidation

  • Crystallography: X-ray structures of receptor-ligand complexes would clarify binding modes.

  • Kinetic Studies: Association/dissociation rates for dopamine receptors need quantification.

Clinical Translation

  • Phase 0 Trials: Microdosing studies using 11C^{11}\text{C}-labeled compound for PET imaging.

  • Formulation Development: Liposomal encapsulation to enhance blood-brain barrier penetration.

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